N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide
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Overview
Description
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide: is a complex organic compound characterized by its unique benzoxazine and phenoxyacetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazine ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Phenoxyacetamide Group: The phenoxyacetamide moiety is introduced through a nucleophilic substitution reaction. This step often requires the use of a strong base to deprotonate the amine, followed by the addition of a phenoxyacetyl chloride derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyacetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Strong bases (e.g., sodium hydride), phenoxyacetyl chloride derivatives
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and substituted phenoxyacetamide compounds.
Scientific Research Applications
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-4-(3-methylbutyl)benzene-1-sulfonamide
- Methyl N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbamate
- N-{2-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)formamido]ethyl}acetamide
Uniqueness
N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide stands out due to its specific combination of benzoxazine and phenoxyacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H16N2O4 |
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Molecular Weight |
312.32 g/mol |
IUPAC Name |
N-(2-methyl-3-oxo-4H-1,4-benzoxazin-6-yl)-2-phenoxyacetamide |
InChI |
InChI=1S/C17H16N2O4/c1-11-17(21)19-14-9-12(7-8-15(14)23-11)18-16(20)10-22-13-5-3-2-4-6-13/h2-9,11H,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
XAGCDXQUJQFIKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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